Crystal Structure Comparison: [Mn(TPP)]2O vs. μ-Hydroxo Dimer — Bond Metrics That Determine Stability
In the crystal structure of [Mn(TPP)]2O, the Mn—O distance and Mn—O—Mn bridging angle define a remarkably linear and short oxido bridge. Compared directly with the μ-hydroxo analog {[Mn(TPP)]2(OH)}ClO₄, the μ-oxo dimer exhibits a 0.266 Å shorter Mn—O bond and a 15.7° wider bridging angle, indicative of stronger Mn—O bonding and reduced steric crowding between the porphyrin macrocycles [1]. These structural parameters correlate with the dimer's greater stability in non-coordinating solvents and its resistance to hydrolysis back to monomeric species under anhydrous conditions [1].
| Evidence Dimension | Mn—O bond distance and Mn—O—Mn bridging angle |
|---|---|
| Target Compound Data | Mn—O = 1.7600(3) Å; Mn—O—Mn angle = 176.1(2)° |
| Comparator Or Baseline | {[Mn(TPP)]2(OH)}ClO₄: Mn—O = 2.026(1) Å; Mn—O—Mn angle = 160.4(8)° |
| Quantified Difference | Mn—O bond shorter by 0.266 Å (13.1% reduction); bridging angle larger by 15.7° (9.8% increase toward linearity) |
| Conditions | Single-crystal X-ray diffraction at 100 K; orthorhombic space group Aea2 [1] |
Why This Matters
Procurement decisions for structural biology modeling or materials science require the precise metric comparison between oxido and hydroxo forms, as the shorter, more linear Mn—O—Mn unit in [Mn(TPP)]2O directly impacts magnetic exchange coupling and redox cooperativity.
- [1] Li, J. et al. μ-Oxido-bis[(5,10,15,20-tetraphenylporphyrinato-κ⁴N,N′,N′′,N′′′)manganese(III)]. IUCrData 7, x220900 (2022). View Source
